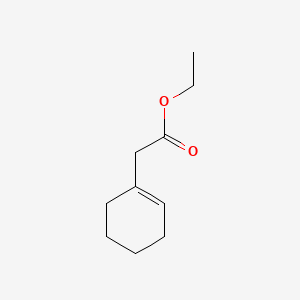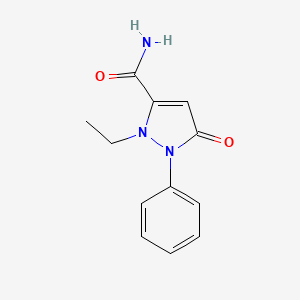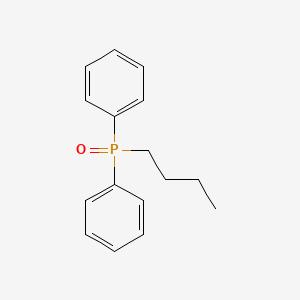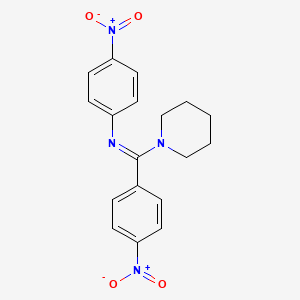![molecular formula C22H17ClN4O B11965919 2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 2-(3-Chloroanilino)pyrido[1,2-a]pyrimidin-4-one and benzaldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: 2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one typically involves multi-step organic reactions.
-
Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
- Reactants: 2-aminopyridine and an appropriate aldehyde.
- Conditions: Reflux in ethanol with an acid catalyst.
- Product: Pyrido[1,2-a]pyrimidin-4-one.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylimino methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one has been extensively studied for its potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. This compound has shown significant inhibitory activity against CDK1 and CDK2, making it a potential candidate for anticancer drug development .
Additionally, the compound has been investigated for its antibacterial and antifungal properties. It has demonstrated moderate activity against various bacterial and fungal strains, suggesting its potential use in antimicrobial therapies .
Wirkmechanismus
The mechanism of action of 2-(3-chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and CDK2, which are key regulators of the G1/S and G2/M phases of the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roscovitine: A well-known CDK inhibitor with a purine core structure.
Olomoucine: Another CDK inhibitor with a similar mechanism of action.
Purvalanol: A potent CDK inhibitor with a different core structure but similar inhibitory activity.
Uniqueness
2-(3-Chloroanilino)-9-Me-3-((phenylimino)methyl)-4H-pyrido(1,2-a)pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core, which provides distinct binding properties and selectivity towards CDKs compared to other inhibitors like roscovitine and olomoucine . Its structural modifications, such as the 3-chloroanilino and phenylimino methyl groups, enhance its inhibitory activity and specificity .
Eigenschaften
Molekularformel |
C22H17ClN4O |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
2-(3-chloroanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(27)28)14-24-17-9-3-2-4-10-17/h2-14,25H,1H3 |
InChI-Schlüssel |
WGRNDRDFHYJIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)


![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)






